2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-22(2)19-17(14-6-8-15(25-3)9-7-14)12-23(21-19)13-18(24)20-11-16-5-4-10-26-16/h4-10,12H,11,13H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNTVTAILNPOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₈H₁₉N₃O
- Molecular Weight : 293.36 g/mol
- CAS Number : 1286699-71-5
Biological Activity Overview
The biological activity of this compound can be categorized into various pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail these activities based on experimental findings.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structural frameworks exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.
Case Study :
A study demonstrated that a related pyrazole compound significantly reduced edema in animal models when administered at doses of 10 mg/kg, showing a reduction in paw swelling comparable to standard anti-inflammatory drugs like indomethacin .
2. Analgesic Effects
The analgesic potential of this compound has been explored through various models. Pyrazole derivatives are known to interact with the central nervous system (CNS) pathways involved in pain perception.
Research Findings :
In a pain model using mice, the compound exhibited dose-dependent analgesic effects, with significant pain relief observed at doses ranging from 5 to 20 mg/kg. This effect was attributed to the modulation of pain pathways involving opioid receptors .
3. Anticancer Activity
Emerging evidence suggests that pyrazole derivatives may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Experimental Data :
In vitro studies showed that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC₅₀ value of approximately 15 µM. Mechanistic studies revealed that this inhibition may be due to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the pyrazole ring and substituents significantly influence the biological activity of these compounds. For example:
- The presence of a dimethylamino group enhances solubility and bioavailability.
- The methoxyphenyl group is crucial for interaction with biological targets, enhancing potency.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O |
| Molecular Weight | 293.36 g/mol |
| CAS Number | 1286699-71-5 |
| Anti-inflammatory Activity | Significant (10 mg/kg) |
| Analgesic Effect | Dose-dependent (5-20 mg/kg) |
| Anticancer IC₅₀ | ~15 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural homology with several pyrazole- and acetamide-containing derivatives. Key comparisons include:
Pharmacological and Physicochemical Profiles
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methoxyphenyl group (electron-donating) may enhance solubility compared to chlorophenyl-substituted analogs (), which likely exhibit higher membrane permeability .
- Heterocyclic Hybrids : Thiophene-thiazole hybrids () show broader antimicrobial activity, whereas piperazine-thiazole derivatives () prioritize anti-inflammatory targets, reflecting substituent-driven selectivity .
Challenges and Opportunities
- Data Gaps : Melting points, solubility, and in vitro activity data for the target compound are unavailable, limiting direct pharmacological comparisons.
- Structural Optimization : Derivatives with trifluoromethyl groups (e.g., ) or boronic esters () could improve metabolic stability or enable targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
